![molecular formula C19H16N4O5 B2753247 N-((3-(5-环丙基异噁唑-3-基)-1,2,4-噁二唑-5-基)甲基)-7-甲氧基苯并呋喃-2-甲酸酰胺 CAS No. 1903637-78-4](/img/structure/B2753247.png)
N-((3-(5-环丙基异噁唑-3-基)-1,2,4-噁二唑-5-基)甲基)-7-甲氧基苯并呋喃-2-甲酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoxazole is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . It’s found in many commercially available drugs and has a wide spectrum of biological activities and therapeutic potential . Oxadiazole is another heterocyclic compound that also has various biological activities .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of isoxazoles includes a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound and its substituents .科学研究应用
合成和表征
-
合成技术:多项研究专注于合成与 N-((3-(5-环丙基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)-7-甲氧基苯并呋喃-2-甲酰胺结构相关的化合物,探索不同的合成途径和表征。例如,Owton 等人 (1995) 通过锂化合成了一种相关化合物,并用 2,5-二甲氧基苯甲醛处理,得到异苯并呋喃衍生物,进一步处理后得到骨关节炎药物大黄素的类似物 (Owton 等人,1995)。
-
分子结构分析:相关化合物的分子结构和光学性质分析一直是研究领域。姜等人 (2012) 进行了一项研究,他们合成了新型衍生物并分析了它们的紫外-可见吸收和荧光光谱特性,表明不同位置的取代基如何影响这些特性 (姜等人,2012)。
药理学应用
-
抗癌活性:多项研究合成了类似于 N-((3-(5-环丙基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)-7-甲氧基苯并呋喃-2-甲酰胺的化合物,目的是评估它们的抗癌特性。例如,Ravinaik 等人 (2021) 设计并合成了 N-取代衍生物,并评估了它们对各种癌细胞系的抗癌活性,显示出显着的抗癌潜力 (Ravinaik 等人,2021)。
-
抗菌特性:相关化合物的抗菌活性是另一个重要的研究领域。Abdel-Aziz 等人 (2009) 合成了几种新型苯并呋喃衍生物,并测试了它们对不同真菌和细菌物种的抗菌活性,一些化合物表现出显着的活性 (Abdel-Aziz 等人,2009)。
生化和分子研究
- 组蛋白脱乙酰酶抑制:Lee 等人 (2018) 报告了与 N-((3-(5-环丙基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)-7-甲氧基苯并呋喃-2-甲酰胺结构相关的羟肟酸的开发,展示了对组蛋白脱乙酰酶 6 (HDAC6) 的有效抑制选择性,这对阿尔茨海默病的治疗具有重要意义 (Lee 等人,2018)。
作用机制
- Isoxazoles, like this compound, are known to participate in [3 + 2] cycloaddition reactions with nitrile oxides .
Mode of Action
Biochemical Pathways
安全和危害
未来方向
属性
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-25-13-4-2-3-11-7-15(26-17(11)13)19(24)20-9-16-21-18(23-28-16)12-8-14(27-22-12)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJANTHFCDWMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NO3)C4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methoxybenzofuran-2-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。